(5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with various substituents that contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide.
Formation of the Penta-2,4-dien-1-ylidene Moiety: This moiety can be synthesized by a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative.
Coupling of the Penta-2,4-dien-1-ylidene Moiety with the Thiazolidinone Core: The final step involves coupling the synthesized penta-2,4-dien-1-ylidene moiety with the thiazolidinone core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Condensation: The penta-2,4-dien-1-ylidene moiety can undergo condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl bromide, various nucleophiles
Condensation: Aldehydes, ketones, basic or acidic catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazolidinones
Condensation: New carbon-carbon bonded compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its diverse biological activities make it a promising candidate for the treatment of various diseases, including infections, inflammatory disorders, and cancers.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce cell death through apoptosis or other mechanisms. For example, it may interact with proteins involved in cell proliferation, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one
- **1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- **Disilane-bridged architectures
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H20N2O2S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-[(1E,3E)-5-(4-methoxyphenyl)iminopenta-1,3-dienyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C22H20N2O2S2/c1-26-19-13-11-18(12-14-19)23-15-7-3-6-10-20-21(25)24(22(27)28-20)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3/b7-3+,10-6+,23-15? |
InChI Key |
OKXUTAUORYHUMP-LNDAJSFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)S2)CC3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)S2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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